molecular formula C13H19N3O4 B12349841 tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate

tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate

Cat. No.: B12349841
M. Wt: 281.31 g/mol
InChI Key: IAGMVZRWLBZLLK-FRKPEAEDSA-N
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Description

tert-Butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a hydroxyiminomethyl and a methoxy group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) and hydroxylamine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyiminomethyl group can yield oxime derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays .

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a promising compound for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate apart is its unique combination of functional groups. The presence of both hydroxyiminomethyl and methoxy groups on the pyridine ring provides a distinct reactivity profile, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-6-9-5-14-8-11(19-4)10(9)7-16-18/h5,7-8,18H,6H2,1-4H3,(H,15,17)/b16-7+

InChI Key

IAGMVZRWLBZLLK-FRKPEAEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1/C=N/O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1C=NO)OC

Origin of Product

United States

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